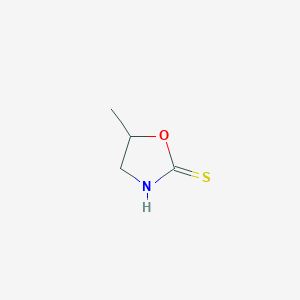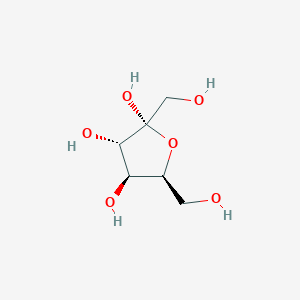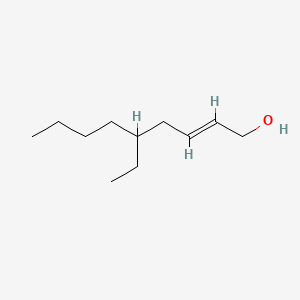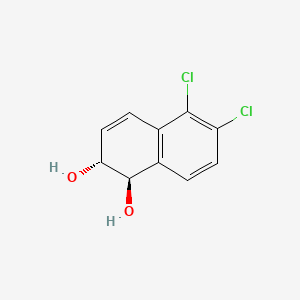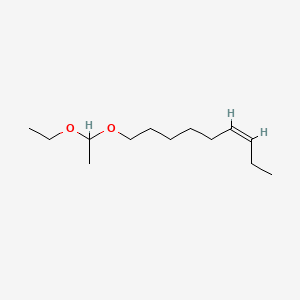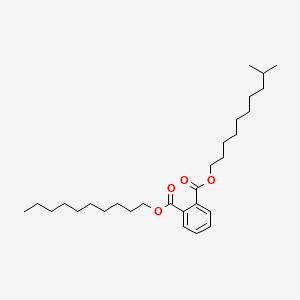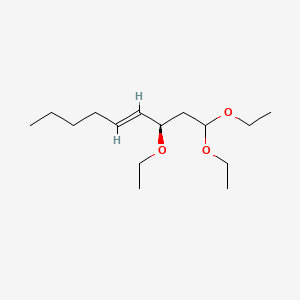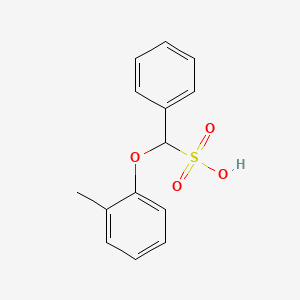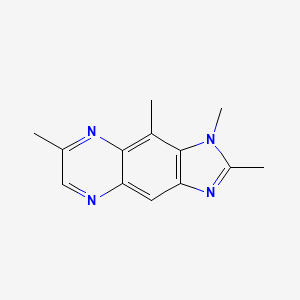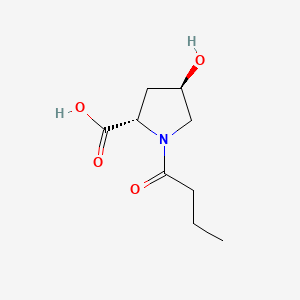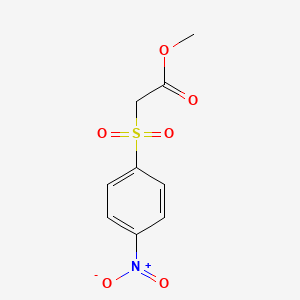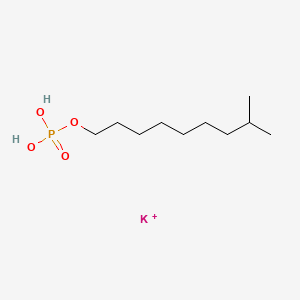
C-Ethyl (5-sulpho-2-naphthyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-Ethyl (5-sulpho-2-naphthyl)carbamate is a chemical compound with the molecular formula C₁₄H₁₂O₄S. It is a derivative of naphthalene and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: C-Ethyl (5-sulpho-2-naphthyl)carbamate can be synthesized through several synthetic routes. One common method involves the reaction of 5-sulpho-2-naphthol with ethyl isocyanate in the presence of a suitable catalyst, such as triethylamine, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the reaction of 5-sulpho-2-naphthol with ethyl isocyanate in a reactor vessel. The reaction mixture is then purified through various techniques, such as crystallization and filtration, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: C-Ethyl (5-sulpho-2-naphthyl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
C-Ethyl (5-sulpho-2-naphthyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which C-Ethyl (5-sulpho-2-naphthyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological and chemical effects.
Comparison with Similar Compounds
C-methyl (5-sulpho-2-naphthyl)carbamate
C-ethyl (2-naphthyl)carbamate
C-ethyl (3-sulpho-2-naphthyl)carbamate
Properties
CAS No. |
85237-52-1 |
|---|---|
Molecular Formula |
C13H13NO5S |
Molecular Weight |
295.31 g/mol |
IUPAC Name |
6-(ethoxycarbonylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C13H13NO5S/c1-2-19-13(15)14-10-6-7-11-9(8-10)4-3-5-12(11)20(16,17)18/h3-8H,2H2,1H3,(H,14,15)(H,16,17,18) |
InChI Key |
DQCIQCIAYNZXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


